molecular formula C10H11BrN2O B7508324 5-bromo-N-(cyclopropylmethyl)nicotinamide

5-bromo-N-(cyclopropylmethyl)nicotinamide

Cat. No.: B7508324
M. Wt: 255.11 g/mol
InChI Key: ODHMRYDGXCOANQ-UHFFFAOYSA-N
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Description

5-bromo-N-(cyclopropylmethyl)nicotinamide is a chemical compound with the molecular formula C12H13BrN2O. It is a potent and selective inhibitor of the protein kinase CK1δ, which plays a crucial role in regulating various cellular processes. This compound has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.

Mechanism of Action

The mechanism of action of 5-bromo-N-(cyclopropylmethyl)nicotinamide involves the inhibition of the protein kinase CK1δ. This protein kinase plays a crucial role in regulating various cellular processes, including cell cycle progression, DNA damage response, and circadian rhythm. By inhibiting CK1δ, this compound disrupts these cellular processes, leading to the inhibition of cell growth and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have potent anti-cancer properties, as it inhibits the growth and proliferation of cancer cells by targeting CK1δ. This compound has also been shown to have neuroprotective effects, as it protects neurons from oxidative stress and inflammation. Additionally, this compound has been shown to have anti-inflammatory properties, as it reduces the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 5-bromo-N-(cyclopropylmethyl)nicotinamide in lab experiments is its potent and selective inhibition of CK1δ. This allows researchers to study the specific effects of CK1δ inhibition on various cellular processes. However, one limitation of using this compound is its potential toxicity, as it may have off-target effects on other protein kinases.

Future Directions

There are several future directions for the study of 5-bromo-N-(cyclopropylmethyl)nicotinamide. One potential direction is the development of more potent and selective inhibitors of CK1δ, which may have even greater therapeutic potential. Another direction is the study of the effects of CK1δ inhibition on other cellular processes, such as circadian rhythm and DNA damage response. Additionally, further research is needed to fully understand the potential toxicity and off-target effects of this compound.

Scientific Research Applications

5-bromo-N-(cyclopropylmethyl)nicotinamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have potent anti-cancer properties, as it inhibits the growth and proliferation of cancer cells by targeting CK1δ. This compound has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease, as it has been shown to have neuroprotective effects.

Properties

IUPAC Name

5-bromo-N-(cyclopropylmethyl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrN2O/c11-9-3-8(5-12-6-9)10(14)13-4-7-1-2-7/h3,5-7H,1-2,4H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODHMRYDGXCOANQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CNC(=O)C2=CC(=CN=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a solution of 5-bromonicotinic acid (XXVIII) (1.01 g, 5 mmol) in dry DCM (10 mL) under nitrogen was added oxalyl chloride (0.654 mL, 7.5 mmol) followed by dry DMF (0.1 mL). The solution was stirred at r.t. for 30 min. The solvent was evaporated under vacuum before adding dry pyridine (10 mL) followed by cyclopropylmethanamine (0.39 mL, 4.5 mmol). The solution was stirred at r.t. under nitrogen for 2 h. The solution was poured into ice water, basified with sat. aq. NaHCO3 and extracted with DCM. The combined organic phases were dried over MgSO4, concentrated and dried under vacuum to yield 5-bromo-N-(cyclopropylmethyl) nicotinamide (XXIX) as an off-white solid (0.82 g, 3.2 mmol, 71% yield). 1H NMR (DMSO-d6) δ ppm -0.07-0.07 (m, 2H), 0.15-0.29 (m, 2H), 0.68-0.88 (m, 1H), 2.93 (t, J=6.22 Hz, 2H), 8.20 (t, J=1.88 Hz, 1H), 8.62 (d, J=1.70 Hz, 2H), 8.75 (s, 1H); ESIMS found C10H11BrN2O m/z 254, 256 (M+, M+2).
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1.01 g
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0.654 mL
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10 mL
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0.39 mL
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ice water
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0.1 mL
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Synthesis routes and methods II

Procedure details

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